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Compound of Interest

Compound Name: 3',5'-Dideoxythymidine

CAS No.: 29108-89-2

Cat. No.: B1256559

Get Quote

Executive Summary
This guide provides a technical comparison between Thymidine (the natural DNA nucleoside)

and 3',5'-dideoxythymidine (3',5'-ddT).[1] While Thymidine is the fundamental precursor for

DNA synthesis, 3',5'-ddT is a structural analog where the hydroxyl groups at both the 3' and 5'

positions of the sugar ring are replaced by hydrogen atoms.[1]

Key Differentiator: The primary 1H NMR distinction is the transformation of the 5'-

hydroxymethyl group (Thymidine) into a 5'-methyl group (3',5'-ddT).[1] This results in a

diagnostic upfield shift of the H5' protons from ~3.6 ppm to ~1.3 ppm and the complete

disappearance of hydroxyl exchangeable protons in DMSO-d6.[1]

Part 1: Structural & Functional Comparison[1]
Understanding the chemical modification is prerequisite to interpreting the NMR spectrum.[1]
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Feature Thymidine (dT)
3',5'-Dideoxythymidine
(3',5'-ddT)

Formula C₁₀H₁₄N₂O₅ C₁₀H₁₄N₂O₃

MW 242.23 g/mol 210.23 g/mol

3'-Position Hydroxyl (-OH) Hydrogen (-H)

5'-Position Hydroxyl (-OH) Hydrogen (-H)

Biological Role
DNA precursor; TK1/TK2

substrate

Metabolic inhibitor; Non-

substrate

Phosphorylation Yes (at 5'-OH) Impossible (lacks 5'-OH)

Chain Extension Yes (at 3'-OH) Impossible (lacks 3'-OH)

Functional Implication
Thymidine is phosphorylated by thymidine kinase (TK) to dTMP. 3',5'-ddT, lacking the 5'-OH,

cannot be phosphorylated.[1] It acts as a "dead-end" analog.[1] Unlike 2',3'-dideoxythymidine

(AZT precursor), which can be phosphorylated but terminates DNA chains, 3',5'-ddT cannot

even enter the nucleotide pool.[1]

Part 2: 1H NMR Spectral Analysis (DMSO-d6)
Solvent Choice: DMSO-d6 is the required solvent for this characterization.[1] It prevents rapid

proton exchange, allowing the visualization of the 3'-OH and 5'-OH signals in Thymidine, which

are the primary functional groups lost in 3',5'-ddT.[1]

Comparative Chemical Shift Table
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Proton Assignment Thymidine (δ ppm) 3',5'-ddT (δ ppm) Signal Change

NH (N3) 11.3 (s) 11.3 (s)
Unchanged (Base

intact)

H6 (Base) 7.70 (s) 7.50 - 7.70 (s) Minor shift

H1' (Anomeric) 6.18 (t/dd) 6.00 - 6.15 (m) Minor shielding

3'-OH 5.25 (d) Absent Diagnostic Loss

5'-OH 5.04 (t) Absent Diagnostic Loss

H3' 4.26 (m) ~2.0 - 2.4 (m)
Major Upfield Shift

(becomes CH₂)

H4' 3.77 (m) ~3.8 - 4.0 (m) Shifted

H5' / H5'' 3.55 - 3.65 (m) 1.25 - 1.35 (d)
Diagnostic Shift

(CH₂OH → CH₃)

H2' / H2'' 2.05 - 2.15 (m) 2.00 - 2.30 (m) Overlap with new H3'

5-CH3 (Base) 1.78 (d, J~1Hz) 1.78 (d, J~1Hz) Unchanged

Detailed Spectral Interpretation
1. The "Double Methyl" Signature of 3',5'-ddT
The most definitive proof of 3',5'-ddT synthesis is the presence of two distinct methyl signals in

the high-field region:

Base Methyl (C5-Me): Appears at ~1.78 ppm.[1] This is present in both molecules.[1][2]

Sugar Methyl (C5'-Me): Appears at ~1.3 ppm as a doublet (J ≈ 6.0 Hz).[1] This signal is

unique to 3',5'-ddT (and 5'-deoxythymidine).[1] In Thymidine, this region is empty; the

corresponding protons are deshielded by oxygen and appear at 3.6 ppm.

2. Loss of Hydroxyls (DMSO-d6 only)
In dry DMSO-d6, Thymidine displays two exchangeable protons: a doublet at 5.25 ppm (3'-OH)

and a triplet at 5.04 ppm (5'-OH).[1] The spectrum of 3',5'-ddT is completely void of signals
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between 4.5 and 5.5 ppm.[1]

3. The H3' Region
In Thymidine, the H3' proton is methine-like and deshielded by the -OH group, appearing at

~4.26 ppm.[1] In 3',5'-ddT, the C3' carbon is a methylene (CH₂).[1] These protons shift

significantly upfield into the 2.0–2.5 ppm range, often creating a complex multiplet overlapping

with the H2' protons.

Part 3: Visualization of Characterization Logic
Unknown Nucleoside Sample

(Dissolved in DMSO-d6)

Check Region 4.5 - 5.5 ppm
(Hydroxyl Signals)

Signals Present
(d at 5.25, t at 5.04)

Yes

Signals Absent

No

Check High Field (1.0 - 2.0 ppm)

Single Methyl Signal
(~1.78 ppm only)

Thymidine Profile

Two Methyl Signals
(~1.78 ppm AND ~1.3 ppm)

5'-Deoxy Profile

Identity: Thymidine
(Standard)

Identity: 3',5'-dideoxythymidine
(Modified)

Click to download full resolution via product page
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Caption: Decision tree for distinguishing Thymidine from 3',5'-ddT using 1H NMR in DMSO-d6.

Part 4: Experimental Protocol
Sample Preparation
To ensure the visibility of hydroxyl protons (critical for confirming Thymidine purity), the sample

must be strictly anhydrous.[1]

Drying: Lyophilize the nucleoside sample overnight to remove residual water.

Solvent: Use high-quality DMSO-d6 (99.9% D). Note: CDCl₃ is not recommended due to

poor solubility of thymidine and rapid exchange of OH protons.[1]

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d6.

TMS Standard: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal

referencing (0.00 ppm).[1]

Acquisition Parameters (400 MHz or higher)
Pulse Sequence: Standard 1H (zg30).

Relaxation Delay (D1): Set to 2.0 - 5.0 seconds. Reason: The methyl protons and

exchangeable protons have longer T1 relaxation times.[1] A short D1 will reduce integration

accuracy.

Scans: 16 to 64 scans are sufficient for 10 mg samples.[1]

Temperature: 298 K (25°C).[1]

Data Processing
Referencing: Calibrate the spectrum to the TMS peak at 0.00 ppm or the residual DMSO

pentet at 2.50 ppm.

Integration:

Set the H6 proton (approx 7.7 ppm) to an integral of 1.0.[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://en.wikipedia.org/wiki/Thymidine
https://en.wikipedia.org/wiki/Thymidine
https://en.wikipedia.org/wiki/Thymidine
https://en.wikipedia.org/wiki/Thymidine
https://en.wikipedia.org/wiki/Thymidine
https://en.wikipedia.org/wiki/Thymidine
https://en.wikipedia.org/wiki/Thymidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256559?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thymidine Check: The methyl group at 1.78 ppm should integrate to 3.[1]0. The OH peaks

should integrate to 1.0 each.[1]

3',5'-ddT Check: The methyl group at 1.78 ppm (Base) should integrate to 3.[1]0. The new

methyl group at 1.3 ppm (Sugar) should also integrate to 3.0.[1]

Part 5: References
ChemicalBook. (2025).[1][2] Thymidine 1H NMR Spectrum in DMSO-d6.Link[1]

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for

CID 65120, 5'-Deoxythymidine.[1] (Data source for 5'-deoxy shifts). Link

Gottikh, B. P., et al. (1970).[1] The conformation of 3'-deoxy- and 5'-deoxythymidine in

solution.[1] Tetrahedron, 26(18), 4419-4433.[1] (Foundational work on deoxy-nucleoside

conformation and NMR).

Reich, H. J. (2024).[1] 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1]

(General reference for alkyl/hydroxyl shifts). Link

Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common

Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the

Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link[1]

Need Custom Synthesis?
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[https://www.benchchem.com/product/b1256559/docs#technical-guide-1h-nmr-
characterization-of-3-5-dideoxythymidine-vs-thymidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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